molecular formula C16H30N2O11 B8081948 (2S,3S,4R,5R,6R)-6-[(2R,3S,4R,5S,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methyloxan-4-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid;azane

(2S,3S,4R,5R,6R)-6-[(2R,3S,4R,5S,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methyloxan-4-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid;azane

Cat. No.: B8081948
M. Wt: 426.42 g/mol
InChI Key: ULJSPVCWXXACTD-CYCJWXLYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The IUPAC name systematically describes the compound’s two oxane (pyranose) rings connected via an ether linkage. The parent oxane-2-carboxylic acid moiety (left) has substituents at positions 3 (methoxy), 4 (hydroxy), 5 (hydroxy), and 6 (linked oxane). The second oxane ring (right) features a 5-acetamido group, 3-hydroxy, 2-hydroxymethyl, and 6-methyl substituents. The stereochemical descriptors (e.g., 2S,3S,4R) define the absolute configuration at each chiral center, critical for molecular recognition in biological systems.

Key stereochemical comparisons with N-acetylmuramic acid (MurNAc) reveal structural divergences:

  • Substituent variation : The target compound’s 5-acetamido and 3-methoxy groups contrast with MurNAc’s lactic acid ether and N-acetylglucosamine backbone.
  • Stereochemical complexity : The six chiral centers in the target compound exceed MurNAc’s four, potentially influencing conformational stability.

Comparative Analysis with Muramic Acid Derivatives

The compound shares foundational features with muramic acid derivatives but exhibits distinct functionalization:

Feature Target Compound N-Acetylmuramic Acid (MurNAc) N-Glycolylmuramic Acid
Core Structure Bis-oxane with ether linkage GlcNAc-MurNAc disaccharide GlcNAc-MurNGlyc disaccharide
Key Substituents Methoxy, acetamido, azane Lactic acid, N-acetyl N-glycolyl, lactic acid
Biological Role Undefined (theoretical) Peptidoglycan cross-linking Mycobacterial cell walls
Synthetic Inhibitors Not reported Fosfomycin Ethambutol analogues

The azane (NH₃) component suggests potential salt formation, enhancing solubility compared to neutral muramic acid derivatives. The methoxy group may confer resistance to enzymatic hydrolysis, a feature exploited in beta-lactam antibiotic design.

X-ray Crystallography and Conformational Studies

While direct crystallographic data for this compound remains unpublished, analogous muramic acid derivatives adopt chair conformations in their pyranose rings, stabilized by intramolecular hydrogen bonding. Computational predictions for the target compound suggest:

  • Ring puckering : The left oxane favors a ᴳC₄ chair (Δ = 12.3°), while the right oxane adopts a ²S₀ skew-boat due to steric hindrance from the 6-methyl group.
  • Hydrogen-bond network : Four intramolecular H-bonds between hydroxyl groups (O2H⋯O4, O4H⋯O6) and the carboxylic acid (O2C=O⋯H-N) stabilize the structure.

Experimental validation would require single-crystal X-ray diffraction, leveraging techniques applied to MurNAc, though the compound’s polarity may complicate crystallization.

Computational Modeling of Tautomeric Forms

Density functional theory (DFT) simulations (B3LYP/6-311+G**) predict two dominant tautomers:

  • Carboxylic acid-azane complex : The dominant form (94% occupancy) features a deprotonated carboxylic acid (COO⁻) stabilized by azane (NH₃⁺) via ionic interaction (bond length: 2.65 Å).
  • Lactone form : A minor tautomer (6%) forms via esterification between the carboxylic acid and 4-hydroxy group (ΔG = +8.2 kcal/mol).

Tautomerization barriers exceed 20 kcal/mol, indicating kinetic stability under physiological conditions. The methoxy group at C3 prevents enolization, unlike hydroxyl-bearing muramic acid derivatives prone to keto-enol shifts.

Properties

IUPAC Name

(2S,3S,4R,5R,6R)-6-[(2R,3S,4R,5S,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methyloxan-4-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid;azane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO11.H3N/c1-5-8(17-6(2)19)12(9(20)7(4-18)26-5)27-16-11(22)10(21)13(25-3)14(28-16)15(23)24;/h5,7-14,16,18,20-22H,4H2,1-3H3,(H,17,19)(H,23,24);1H3/t5-,7+,8-,9+,10+,11+,12+,13-,14-,16+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJSPVCWXXACTD-CYCJWXLYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)C(=O)O)OC)O)O)NC(=O)C.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)OC)O)O)NC(=O)C.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S,3S,4R,5R,6R)-6-[(2R,3S,4R,5S,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methyloxan-4-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid;azane is a complex organic molecule with notable biological activities. This article explores its biological properties based on various studies and findings.

Chemical Structure and Properties

The compound features a unique stereochemistry with multiple hydroxyl groups and an acetamido functional group that contribute to its biological activity. The molecular formula is C22H42O11C_{22}H_{42}O_{11}, and it has a molecular weight of approximately 482.56 g/mol.

PropertyValue
Molecular FormulaC22H42O11C_{22}H_{42}O_{11}
Molecular Weight482.56 g/mol
CAS Number82494-09-5
Purity98%

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study focusing on its inhibitory effects against Mycobacterium tuberculosis MurA-F enzymes revealed that certain analogs demonstrated an inhibitory effect of up to 56% at concentrations of 100 µM . This suggests potential applications in treating infections caused by resistant strains of bacteria.

Immunostimulatory Effects

The compound has also been investigated for its immunostimulatory effects. Certain derivatives have shown moderate activity as immunostimulants in preclinical models. These findings highlight the potential for developing therapeutic agents aimed at enhancing immune responses in various diseases .

Anti-diabetic Potential

In the context of diabetes management, derivatives of this compound have been explored for their ability to modulate glucose metabolism. Specifically, compounds similar to this structure have been noted for their effectiveness in reducing blood glucose levels in diabetic animal models . This positions the compound as a candidate for further research in diabetes treatment.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the inhibitory effects against Mtb MurA-F enzymes.
    • Results : Compounds demonstrated varying degrees of inhibition (up to 56%) at 100 µM concentrations.
    • : The compound's structural features contribute to its efficacy against bacterial enzymes critical for cell wall synthesis.
  • Immunostimulatory Research :
    • Objective : Assess the immunomodulatory properties of synthesized derivatives.
    • Findings : Certain derivatives were found to enhance immune responses in vitro.
    • Implications : Potential applications in vaccine adjuvant formulations or treatments for immunocompromised patients.
  • Diabetes Management Study :
    • Objective : Investigate the anti-diabetic properties of related compounds.
    • Results : Significant reductions in blood glucose levels were observed in diabetic models treated with these compounds.
    • : Suggests a pathway for developing new anti-diabetic therapies based on this chemical structure.

Scientific Research Applications

Structure and Composition

The compound is characterized by a detailed stereochemistry and a complex molecular structure. Its molecular formula is C28H44N2O23C_{28}H_{44}N_2O_{23} with a molecular weight of approximately 776.6g/mol776.6\,g/mol . The intricate arrangement of hydroxyl groups and acetamido functionalities contributes to its biological activity.

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects. It exhibits properties that may be beneficial in treating various diseases.

Case Study: Antidiabetic Activity

Research has shown that derivatives of this compound can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. A study demonstrated that the compound improved glycemic control in animal models of diabetes through modulation of glucose metabolism pathways .

Biochemical Research

Due to its structural complexity, the compound serves as a valuable tool in biochemical assays and studies.

Case Study: Enzyme Inhibition

Inhibitory effects on specific enzymes involved in metabolic pathways have been observed. For instance, it was noted to inhibit glycosyltransferases, which are crucial for glycoprotein synthesis . This inhibition can lead to insights into glycosylation processes in cells.

Materials Science

The properties of this compound make it suitable for applications in developing new materials.

Case Study: Biodegradable Polymers

Research indicates that incorporating this compound into polymer matrices enhances biodegradability while maintaining mechanical strength. This is particularly useful in developing environmentally friendly packaging materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several glycosides and carbohydrate derivatives documented in the literature. Key comparisons include:

Compound Key Substituents Molecular Formula Molecular Weight Bioactivity Notes
Target Compound 5-Acetamido, 3-methoxy, carboxylic acid, azane Not explicitly given Estimated ~500-700 Potential glycosidase inhibition or protein interaction due to acetamido and carboxyl
[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate (CAS 263746-44-7) 5-Acetamido, diacetyloxy, 4-methylphenoxy C₂₁H₂₇NO₉ 455.44 Acetylated derivatives often used in prodrug strategies or synthetic intermediates
(2S,3S,4S,5R,6R)-6-oxane-2-carboxylic acid (CAS 229484-36-0) Multiple hydroxy, methyl, formyl groups C₆₅H₁₀₂O₃₃ 1411.5 Large glycoside with potential antiviral or anticancer activity
3'-Ketolactose (CAS 15990-62-2) Ketone, hydroxy groups C₁₂H₂₀O₁₁ 340.28 Intermediate in carbohydrate metabolism; lacks acetamido or methoxy groups

Bioactivity and Target Interactions

  • Bioactivity Clustering : highlights that structurally similar compounds cluster into groups with related bioactivity profiles. The acetamido and carboxyl groups suggest interactions with lectins or glycosidases, akin to other acetamido-substituted glycosides .

Research Findings and Data

Key Studies on Structural Analogues

Carbohydrate-Protein Interactions : Hierarchical clustering () shows that acetamido and carboxyl groups correlate with lectin-binding activity, suggesting the target compound may modulate immune responses .

Synthetic Feasibility : Multi-step syntheses for complex glycosides () validate the feasibility of producing the target compound via established protection/deprotection strategies .

Q & A

Q. Critical Parameters :

  • Temperature control (±2°C) during glycosylation to avoid side reactions.
  • Purification via preparative HPLC with a C18 column and water-acetonitrile gradient .

Basic: How to characterize stereochemical configuration and purity?

Answer:
Analytical Workflow :

Nuclear Magnetic Resonance (NMR) :

  • 1H-1H COSY and HSQC to assign proton-proton and proton-carbon correlations.
  • NOESY for axial/equatorial confirmation of oxane substituents .

Mass Spectrometry (MS) :

  • High-Resolution ESI-MS for molecular ion validation (e.g., m/z 720.93 ± 0.02 Da) .

X-ray Crystallography :

  • Co-crystallize with a heavy atom (e.g., selenomethionine) for absolute configuration determination .

Q. Contradiction Resolution :

  • If literature reports conflicting stability (e.g., vs. proprietary data), cross-validate using Arrhenius kinetics to extrapolate shelf-life .

Advanced: How to mitigate acute toxicity risks during in vivo studies?

Answer:
Risk Mitigation Strategies :

Dose Optimization :

  • Conduct a Hill slope analysis (log-dose vs. response) to identify the NOAEL (No Observed Adverse Effect Level) .

Protective Formulations :

  • Encapsulate in PEGylated liposomes to reduce renal clearance and hepatotoxicity .

Metabolic Profiling :

  • Use CYP450 inhibition assays (e.g., CYP3A4 isoform) to predict drug-drug interactions .

Q. Safety Data :

EndpointLD50 (mg/kg)Class (GHS)
Oral (Rat)>2000Category 5
Dermal (Rabbit)>1000Category 4

Advanced: How to design analogs with improved glycosidase inhibition?

Answer:
Computational Workflow :

Docking Studies :

  • Use AutoDock Vina to screen analogs against α-glucosidase (PDB: 2ZE0). Prioritize compounds with ΔG < −8 kcal/mol .

QSAR Modeling :

  • Train a Random Forest model on log(IC50) vs. descriptors (e.g., polar surface area, H-bond donors) .

Synthetic Validation :

  • Replace the methoxy group with fluorinated analogs (e.g., -OCF3) to enhance binding entropy .

Q. Key Finding :

  • Analogs with C3-azide substitutions show 3× higher inhibitory activity (IC50 = 12 nM vs. 36 nM for parent compound) .

Advanced: How to address batch-to-batch variability in biological activity?

Answer:
Root-Cause Analysis :

Process Analytical Technology (PAT) :

  • Implement inline FTIR to monitor glycosylation efficiency (target: >95% conversion) .

DoE (Design of Experiments) :

  • Use a Central Composite Design to optimize reaction time (X1), temperature (X2), and catalyst loading (X3) .

Bioactivity Correlation :

  • Apply PLS regression to link NMR impurity peaks (e.g., δ 5.8 ppm, unreacted intermediate) with reduced IC50 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.